molecular formula C13H19N3O B1464699 3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline CAS No. 1180131-77-4

3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline

Cat. No.: B1464699
CAS No.: 1180131-77-4
M. Wt: 233.31 g/mol
InChI Key: GFXVYVATZQBZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline is a chemical compound with a complex structure that includes both an aromatic amine and a piperazine moiety

Scientific Research Applications

3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups might be toxic or reactive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. This could include further studies to better understand its behavior, or the development of methods to synthesize it more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-amino-2-methylphenyl with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-methylphenyl)methanol
  • 4-Amino-2-methylbenzyl Alcohol
  • 4-Amino-2-methyl-benzenemethanol

Uniqueness

3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline is unique due to its combination of an aromatic amine and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVYVATZQBZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Reactant of Route 4
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-(4-methylpiperazine-1-carbonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.